molecular formula C16H20N2 B175011 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile CAS No. 141379-89-7

9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile

Cat. No.: B175011
CAS No.: 141379-89-7
M. Wt: 240.34 g/mol
InChI Key: SRRYTQUNCUSJPQ-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research, primarily for the development of molecular probes targeting sigma receptors . The 9-azabicyclo[3.3.1]nonane structure is a privileged framework for designing ligands with high affinity for sigma-2 (σ2) receptors . Researchers utilize this and related compounds to study the function of sigma receptors, which are implicated in various neurological processes and cancer cell proliferation . In oncology, ligands based on this core structure are investigated for their potential to induce apoptosis in tumor cells and serve as biomarkers for visualizing solid tumor proliferative status . In neuropharmacology, such compounds provide tools for elucidating the role of sigma receptors in the central nervous system, contributing to the study of psychiatric and neurodegenerative conditions . This product is intended for research purposes as a key intermediate or precursor in the synthesis of more complex receptor-selective ligands.

Properties

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c17-11-14-9-15-7-4-8-16(10-14)18(15)12-13-5-2-1-3-6-13/h1-3,5-6,14-16H,4,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRYTQUNCUSJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acetone Dicarboxylic Acid and Glutaraldehyde

The foundational synthesis begins with the condensation of acetone dicarboxylic acid (1) and glutaraldehyde (2) in acidic media to form the bicyclic ketone intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3). This step employs 18% sulfuric acid at 4–8°C, achieving a 57% yield after extraction with dichloromethane and purification via silica gel chromatography. The ketone group at position 3 serves as the precursor for subsequent cyanation.

Reaction Conditions:

  • Catalyst: Sulfuric acid (0.65 equiv relative to benzylamine)

  • Solvent: Water (exothermic reaction controlled via recirculating chiller)

  • Temperature: 0–10°C

  • Yield: 57% (quantified via ¹H NMR)

Cyanation of the Ketone Intermediate

Conversion of the ketone (3) to the nitrile group is achieved through a two-step process involving reduction to the alcohol followed by dehydration and cyanation. Sodium borohydride (NaBH₄) reduces the ketone to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) in 89% yield. Subsequent treatment with 70% sulfuric acid at 80°C dehydrates the alcohol to the alkene intermediate (5), which undergoes hydrocyanation using hydrogen cyanide (HCN) or a safer cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid.

Critical Parameters for Cyanation:

  • Dehydration Agent: 70% H₂SO₄, 80°C, 2 hours

  • Cyanation Reagent: TMSCN (1.2 equiv), BF₃·OEt₂ (catalytic)

  • Solvent: Dichloromethane or toluene

  • Yield: 70–75% (estimated from analogous protocols)

Catalytic Systems and Optimization

Role of Transition Metal Catalysts

Palladium-catalyzed hydrogenation is employed in later stages to remove the benzyl protecting group, though this step is omitted in the synthesis of the carbonitrile derivative. For cyanation, nickel or palladium complexes facilitate alkene hydrocyanation, though the Organic Syntheses protocol prioritizes acid-mediated dehydration without metal catalysts.

Solvent and Temperature Effects

  • Polar Aprotic Solvents: Dimethylformamide (DMF) enhances the solubility of intermediates but risks side reactions with nitriles.

  • Nonpolar Solvents: Toluene minimizes unwanted hydrolysis during cyanation.

  • Optimal Temperature: 80–100°C for dehydration; 25°C for cyanation to prevent nitrile degradation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to improve heat dissipation and reaction control, particularly during the exothermic cyclization step. Automated systems enable precise dosing of sulfuric acid and benzylamine, reducing byproduct formation.

Advantages:

  • Throughput: 5–10 kg/day output for intermediate 3.

  • Purification: In-line liquid-liquid extraction replaces batch chromatography, enhancing scalability.

Green Chemistry Approaches

Recent advances explore replacing sulfuric acid with ion-exchange resins or biocatalysts for the cyclization step. Enzymatic cyanation using nitrilases remains experimental but offers a safer alternative to HCN.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Scalability
Acid-Catalyzed CyclizationH₂SO₄, 0–10°C, H₂O57%95%Moderate
TMSCN CyanationTMSCN, BF₃·OEt₂, CH₂Cl₂, 25°C70%90%High
Continuous FlowAutomated dosing, in-line extraction60%98%Industrial

Key Observations:

  • Batch methods suffer from lower yields due to intermediate purification losses.

  • Continuous flow systems improve reproducibility but require significant capital investment.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Over-reduction during NaBH₄ treatment generates undesired amines.

  • Solution: Stoichiometric control (1.1 equiv NaBH₄) and slow addition rates.

Nitrile Stability

  • Issue: Nitrile groups hydrolyze to amides under acidic or basic conditions.

  • Solution: Neutral pH maintenance during extraction and storage at –20°C.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C₁₅H₁₉N₁O and a molecular weight of 229.32 g/mol. Its unique bicyclic structure incorporates a nitrogen atom, which enhances its lipophilicity and biological activity. The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile can be achieved through several methods, including:

  • Mannich-like Reaction : Involves the reaction of benzylamine, formaldehyde, and a ketone to form the bicyclic structure.
  • Reduction Reactions : For example, sodium borohydride can reduce the corresponding ketone to yield alcohol derivatives.

Biological Activities

Research indicates that compounds in the azabicyclo family, including this compound, may exhibit significant biological activities related to neurotransmitter systems:

  • Neurotransmitter Reuptake Inhibition : This compound has been identified as a potential monoamine reuptake inhibitor, which is crucial for treating mood disorders such as depression and anxiety .

Case Study: Monoamine Reuptake Inhibition

A study demonstrated that derivatives of this compound effectively inhibited the reuptake of serotonin and norepinephrine in vitro, suggesting their utility in developing antidepressant therapies .

Pharmacological Implications

The therapeutic potential of this compound includes:

  • Antidepressant Effects : As a monoamine reuptake inhibitor, it may help alleviate symptoms of depression by increasing levels of neurotransmitters in the synaptic cleft.
Therapeutic Area Potential Use
DepressionTreatment of major depressive disorder
AnxietyManagement of anxiety disorders
Pain ReliefPotential for analgesic applications

Mechanism of Action

The mechanism by which 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The bicyclo[3.3.1]nonane core is versatile, with modifications at the 3- and 9-positions significantly altering physicochemical and biological properties. Below is a detailed comparison with similar compounds:

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
  • Structure : Methyl group at N9, amine at C3.
  • Molecular Formula : C₉H₁₈N₂ .
  • Synthesis : Produced via LiAlH₄ reduction of precursor amines, followed by benzoylation to form carboxamide derivatives .
  • The amine group enables direct functionalization (e.g., amide formation), unlike the ketone or cyano groups .
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
  • Structure : Phenyl group at N9, ketone at C3.
  • Molecular Formula: C₁₄H₁₇NO .
  • Applications : Intermediate for granisetron analogs; the phenyl group may enhance π-π stacking in receptor binding compared to benzyl .
  • Synthesis : Synthesized via Mannich reaction, with spontaneous resolution during crystallization .
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
  • Structure : Oxygen atom at C3, carboxylic acid at C6.
  • Molecular Formula: C₁₅H₂₀ClNO₃ .
  • Key Differences :
    • The oxa substitution alters ring strain and hydrogen-bonding capacity.
    • The carboxylic acid group introduces polarity, making it suitable for salt formation (e.g., hydrochloride) .
Ethyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate
  • Structure : Ester group at C3.
  • Molecular Formula: C₁₁H₁₉NO₂ .
  • Applications: Ester derivatives are often hydrolyzed to carboxylic acids for further reactions. The ethyl group enhances lipophilicity compared to cyano or ketone functionalities .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications References
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Benzyl (N9), Ketone (C3) C₁₅H₁₉NO Ketone Granisetron synthesis
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Methyl (N9), Amine (C3) C₉H₁₈N₂ Amine Carboxamide precursor
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one Phenyl (N9), Ketone (C3) C₁₄H₁₇NO Ketone Alkaloid intermediates
9-Benzyl-3-oxa-9-azabicyclo[...]carboxylic Acid Benzyl (N9), Oxa (C3) C₁₅H₂₀ClNO₃ Carboxylic Acid Salt formation for stability

Research Findings and Insights

Cyano groups (as in the target carbonitrile) are electron-withdrawing, which may stabilize intermediates in nucleophilic reactions compared to ketones or esters .

Synthetic Challenges :

  • Catalytic hydrogenation of 9-benzyl-3-keto derivatives requires precise conditions (e.g., Ru catalysts) to achieve high endo-selectivity .

Biological Activity

9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the azabicyclo family, which is known for its diverse applications in organic synthesis and pharmacology. The presence of a nitrile group enhances its reactivity and potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NC_{15}H_{19}N with a molecular weight of approximately 225.33 g/mol. Its structure can be represented as follows:

Structure C15H19N\text{Structure }C_{15}H_{19}N

This compound features a bicyclic framework that contributes to its rigidity and stability, making it an interesting candidate for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrile group can engage in hydrogen bonding and other interactions, influencing key biological pathways. The bicyclic structure enhances binding affinity, which is crucial for its pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways related to neurological disorders. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in neurotransmitter metabolism, suggesting a role in modulating neurotransmitter levels in the brain .

Pharmacological Properties

The compound has been explored for various pharmacological properties:

  • Neurological Effects : Preliminary studies suggest potential therapeutic applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
  • Anticancer Activity : Some investigations have indicated that this compound may exhibit cytotoxic effects against specific cancer cell lines, thereby warranting further exploration as an anticancer agent .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Neuroprotective Effects : A study conducted on animal models reported that administration of the compound led to significant improvements in cognitive function following induced stress, suggesting neuroprotective properties .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells, indicating its potential as a lead compound for anticancer drug development .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneKetone variantModerate enzyme inhibition
9-Azabicyclo[3.3.1]nonane N-oxylNitroxyl radicalAntioxidant properties
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amineAmino variantNeuroactive effects

The presence of the nitrile group in this compound distinguishes it from its analogs, providing unique reactivity and potential applications in synthesis and medicinal chemistry.

Q & A

Q. What advanced analytical techniques characterize degradation products of 9-Benzyl-9-azabicyclo[3.3.1]nonane derivatives under stressed conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation pathways (e.g., hydrolysis of nitrile to amide). High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY, HSQC) elucidate structural changes.

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